1,1-Difluorobut-1-ene
Overview
Description
1,1-Difluorobut-1-ene is an organic compound with the molecular formula C₄H₆F₂. It is a fluorinated derivative of butene, characterized by the presence of two fluorine atoms attached to the first carbon atom of the butene chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Difluorobut-1-ene can be synthesized through several methods. One common approach involves the reaction of 1,1,1-trifluorobutane with a defluorinating agent. Another method includes the dehydrofluorination of 1,1,1,4-tetrafluorobutane under specific conditions .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale chemical reactions using fluorinated precursors. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1,1-Difluorobut-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated alcohols or ketones.
Reduction: Reduction reactions can convert this compound to its corresponding alkanes.
Substitution: The fluorine atoms in this compound can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu)
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated alcohols, while reduction can produce fluorinated alkanes .
Scientific Research Applications
1,1-Difluorobut-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and metabolic pathways involving fluorinated substrates.
Medicine: Research is ongoing into the potential use of fluorinated compounds like this compound in drug development and delivery systems.
Industry: It is employed in the production of specialty polymers and materials with enhanced chemical resistance and stability .
Mechanism of Action
The mechanism by which 1,1-difluorobut-1-ene exerts its effects involves interactions at the molecular level. The presence of fluorine atoms can significantly alter the compound’s reactivity and interaction with other molecules. Fluorine’s high electronegativity can influence the electron distribution within the molecule, affecting its reactivity in various chemical reactions .
Comparison with Similar Compounds
1,1,1-Trifluorobutane: Another fluorinated butane derivative with three fluorine atoms.
1,1,2-Trifluorobut-1-ene: A similar compound with fluorine atoms in different positions.
1,1,1,4-Tetrafluorobutane: A more heavily fluorinated butane derivative
Uniqueness: 1,1-Difluorobut-1-ene is unique due to its specific fluorination pattern, which imparts distinct chemical properties.
Properties
IUPAC Name |
1,1-difluorobut-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F2/c1-2-3-4(5)6/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYICOSUAVXTZOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382028 | |
Record name | 1,1-difluorobut-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30382028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
407-09-0 | |
Record name | 1,1-difluorobut-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30382028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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